An In-Depth Technical Guide to the Physicochemical Properties of Tetradecyl 4-O-α-D-Glucopyranosyl-β-D-Glucopyranoside
An In-Depth Technical Guide to the Physicochemical Properties of Tetradecyl 4-O-α-D-Glucopyranosyl-β-D-Glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetradecyl 4-O-α-D-Glucopyranosyl-β-D-Glucopyranoside, more commonly known as n-tetradecyl-β-D-maltoside (TDM), is a non-ionic surfactant of significant interest in the fields of biochemistry, membrane protein research, and pharmaceutical sciences. Its unique amphiphilic structure, consisting of a hydrophilic maltose head group and a hydrophobic tetradecyl tail, imparts valuable properties for the solubilization, stabilization, and delivery of macromolecules. This guide provides a comprehensive overview of the physicochemical properties of TDM, offering insights into its behavior in aqueous solutions and its interactions with biological systems.
Introduction
n-Tetradecyl-β-D-maltoside belongs to the class of alkyl glycoside surfactants, which are widely recognized for their mild, non-denaturing characteristics.[1] Unlike many ionic detergents that can disrupt protein structure, TDM gently interacts with hydrophobic domains, making it an invaluable tool for the extraction and purification of integral membrane proteins in their native, functional state.[1] Furthermore, TDM has emerged as a potent absorption enhancer, capable of transiently increasing the permeability of mucosal membranes to facilitate the systemic delivery of therapeutic peptides and proteins.[2][3] A thorough understanding of its physicochemical properties is paramount for its effective application in these and other advanced research and development settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of n-tetradecyl-β-D-maltoside is presented in Table 1.
Table 1: Key Physicochemical Properties of n-Tetradecyl-β-D-maltoside
| Property | Value | Source(s) |
| Synonyms | n-Tetradecyl-β-D-maltoside, TDM | [4] |
| CAS Number | 18449-82-6 | [4][5] |
| Molecular Formula | C₂₆H₅₀O₁₁ | [4][5] |
| Molecular Weight | 538.67 g/mol | [4][5] |
| Appearance | White solid/powder | [6] |
| Solubility in Water | 10 mg/mL, clear, colorless solution | [5] |
| Critical Micelle Concentration (CMC) | ~0.01 mM (in H₂O) | [7][8] |
Molecular Structure
The molecular structure of n-tetradecyl-β-D-maltoside consists of a disaccharide, maltose, linked via a β-glycosidic bond to a 14-carbon alkyl chain (tetradecyl group). The maltose head group is composed of two α-D-glucose units linked by an α-1,4-glycosidic bond. This structure is depicted below.
Figure 1: Chemical Structure of n-Tetradecyl-β-D-maltoside
The hydrophilic nature of the polyhydroxylated maltose head and the lipophilic character of the long alkyl tail are the basis for its surfactant properties.
Solubility
n-Tetradecyl-β-D-maltoside is soluble in water, forming a clear, colorless solution at a concentration of 10 mg/mL.[5] Its solubility is a critical factor in its utility, allowing for its use in aqueous buffer systems for a wide range of biochemical and pharmaceutical applications. The solubility of alkyl maltosides generally decreases with increasing alkyl chain length due to the increased hydrophobicity.[9]
Stability
n-Tetradecyl-β-D-maltoside is relatively stable under neutral or weakly acidic conditions.[6] As with other glycosides, it can be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the glycosidic bond. For long-term storage, it is recommended to be kept in a desiccated environment at -20°C.[2] Studies on similar detergents suggest that aqueous solutions can be stable for extended periods when stored at 4°C.
Micellization Behavior
Critical Micelle Concentration (CMC)
The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (monomers) begin to self-assemble into organized structures called micelles. Above the CMC, the surface tension of the solution remains relatively constant.[10] The CMC of n-tetradecyl-β-D-maltoside in water is approximately 0.01 mM.[7][8] This low CMC is advantageous in many applications, as it means that micelle formation and its associated benefits, such as protein solubilization, occur at very low detergent concentrations.
The CMC of alkyl maltosides is influenced by several factors, including:
-
Alkyl Chain Length: The CMC decreases as the length of the hydrophobic alkyl chain increases.[9]
-
Temperature: For many non-ionic surfactants, the CMC can exhibit a complex relationship with temperature, often showing a minimum at a certain temperature.[11][12]
-
Presence of Additives: The presence of salts or other solutes can influence the CMC.[9]
Determination of CMC
The CMC of a surfactant can be determined by various experimental techniques that detect the changes in the physical properties of the solution upon micelle formation.
Static Light Scattering (SLS) is a common method for determining the CMC of non-ionic surfactants.[10][11][13] The principle behind this method is that the intensity of scattered light increases significantly when micelles are formed due to their larger size compared to individual surfactant monomers.
Methodology:
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of n-tetradecyl-β-D-maltoside at various concentrations, spanning a range below and above the expected CMC (e.g., from 0.001 mM to 0.1 mM).
-
Light Scattering Measurements: For each concentration, measure the intensity of scattered light at a fixed angle (e.g., 90°) using a light scattering photometer.
-
Data Analysis: Plot the scattered light intensity as a function of the surfactant concentration.
-
CMC Determination: The plot will typically show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
Caption: Workflow for CMC determination using light scattering.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of n-tetradecyl-β-D-maltoside.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds. The expected spectra for n-tetradecyl-β-D-maltoside would show characteristic signals for the protons and carbons of the tetradecyl chain and the maltose headgroup. Specific assignments can be made using 2D NMR techniques such as COSY, HSQC, and HMBC.[14]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing non-volatile and thermally labile molecules like n-tetradecyl-β-D-maltoside. The expected mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of n-tetradecyl-β-D-maltoside would be expected to show:
-
A broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the numerous hydroxyl groups on the maltose unit.[16]
-
Strong absorption bands in the region of 2950-2850 cm⁻¹ due to the C-H stretching vibrations of the tetradecyl alkyl chain.
-
A complex pattern of bands in the fingerprint region (below 1500 cm⁻¹), including C-O stretching and O-H bending vibrations, as well as characteristic absorptions for the glycosidic linkages.[3][17]
The KBr pellet method is a common technique for obtaining the FTIR spectrum of a solid sample.[18]
Methodology:
-
Sample Preparation: Thoroughly grind a small amount of n-tetradecyl-β-D-maltoside (typically 1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: Transfer the finely ground mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
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